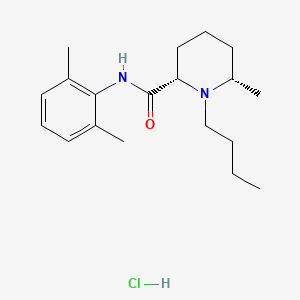
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a butyl group, and a dimethylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- typically involves the condensation of N-butylpipecolic acid with 2,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often used as intermediates in further chemical synthesis .
科学的研究の応用
2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule. This interaction can influence various biochemical pathways, leading to its observed effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
類似化合物との比較
Similar Compounds
- 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, 1-oxide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Uniqueness
What sets 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- apart from similar compounds is its specific cis-configuration, which can result in unique chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications .
特性
CAS番号 |
123132-67-2 |
|---|---|
分子式 |
C19H31ClN2O |
分子量 |
338.9 g/mol |
IUPAC名 |
(2S,6S)-1-butyl-N-(2,6-dimethylphenyl)-6-methylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O.ClH/c1-5-6-13-21-16(4)11-8-12-17(21)19(22)20-18-14(2)9-7-10-15(18)3;/h7,9-10,16-17H,5-6,8,11-13H2,1-4H3,(H,20,22);1H/t16-,17-;/m0./s1 |
InChIキー |
LNDAFJZHOUCVIW-QJHJCNPRSA-N |
異性体SMILES |
CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
正規SMILES |
CCCCN1C(CCCC1C(=O)NC2=C(C=CC=C2C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















